Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate
Description
Chemical Identity and Nomenclature
This compound is formally identified by its Chemical Abstracts Service registry number 57031-65-9, establishing its unique chemical identity within the comprehensive database of known chemical substances. The compound possesses the molecular formula C5H7N3O2, with a precisely calculated molecular weight of 141.13 grams per mole, reflecting its compact yet functionally diverse structure. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 1H-1,2,4-Triazole-5-carboxylic acid, 1-methyl-, methyl ester, which explicitly describes the structural arrangement and substitution pattern.
The structural configuration consists of a five-membered heterocyclic ring containing three nitrogen atoms positioned at the 1, 2, and 4 positions, with carbon atoms occupying the 3 and 5 positions according to standard triazole numbering conventions. The methyl substituent attached to the nitrogen at position 1 distinguishes this compound from the parent 1H-1,2,4-triazole-5-carboxylate, while the methyl ester group at position 5 provides additional chemical functionality. Physical property data indicates a melting point range of 74-75 degrees Celsius and a boiling point of 75 degrees Celsius under reduced pressure conditions of 0.3 Torr, demonstrating the compound's thermal stability characteristics. The predicted density of 1.32 ± 0.1 grams per cubic centimeter and the calculated acidity constant value of 1.16 ± 0.10 provide essential parameters for understanding the compound's behavior in various chemical environments.
Historical Development in Heterocyclic Chemistry
The historical foundation of triazole chemistry traces back to 1885 when Bladin first introduced the term "triazole" to describe the five-membered heterocyclic ring system containing three nitrogen atoms and possessing the molecular formula C2H3N3. This pioneering work established the fundamental framework for understanding triazole structures and initiated systematic investigations into their chemical properties and potential applications. Following Bladin's initial discovery, the chemistry of triazoles experienced gradual development throughout the late 19th and early 20th centuries, with researchers exploring various synthetic approaches and structural modifications.
The significant advancement in triazole chemistry accelerated notably after the discovery of antifungal activities in azole derivatives in 1944, which demonstrated the practical therapeutic potential of these heterocyclic compounds. This breakthrough established the foundation for developing numerous triazole-based pharmaceuticals, including fluconazole, itraconazole, voriconazole, and posaconazole, which became essential antifungal agents in clinical practice. The mechanistic understanding of triazole antifungal action was subsequently established, revealing their ability to inhibit ergosterol synthesis through blocking P450-dependent enzyme systems, specifically targeting the cytochrome P450 enzyme.
The development of triazole carboxylate derivatives, including this compound, represents a more recent advancement in heterocyclic chemistry, emerging from efforts to combine the inherent stability and biological activity of triazole rings with the synthetic versatility provided by ester functional groups. Patent literature from 2021 describes innovative preparation methods for 1-methyl-1H-1,2,4-triazole derivatives, demonstrating continued research interest in developing efficient synthetic routes for these compounds. These synthetic developments addressed challenges related to selective N-methylation reactions and isomer separation, contributing to improved methods for producing high-quality triazole ester compounds.
Position Within 1,2,4-Triazole Derivative Classifications
This compound occupies a distinctive position within the broader classification system of 1,2,4-triazole derivatives, representing the intersection of N-alkylated triazoles and triazole carboxylate esters. The compound belongs to the 1,2,4-triazole isomeric family, which is distinguished from 1,2,3-triazoles by the specific positioning of nitrogen atoms within the five-membered ring structure. This structural arrangement confers unique chemical properties, including the ability to exist in tautomeric forms and to participate in both electrophilic and nucleophilic substitution reactions.
Within the subcategory of N-methylated 1,2,4-triazoles, this compound is characterized by methylation specifically at the N1 position, which influences its chemical reactivity and biological activity compared to other possible methylation patterns. The presence of the carboxylate ester functionality at the 5-position further classifies this compound within the group of triazole carboxylates, which are recognized for their synthetic utility as intermediates in organic synthesis and their potential for further chemical modifications. Commercial availability through chemical suppliers confirms the compound's importance as a research chemical, with various grades and purities offered for laboratory applications.
The structural features of this compound place it among the more complex triazole derivatives, as it combines multiple functional groups that can participate independently in chemical reactions. This multifunctional character distinguishes it from simpler triazole derivatives such as the parent 1,2,4-triazole or basic N-methylated variants lacking the carboxylate ester group. Research literature indicates that such compounds serve as valuable building blocks for constructing more elaborate heterocyclic systems and for investigating structure-activity relationships in triazole chemistry. The compound's position within this classification system reflects the ongoing evolution of triazole chemistry toward increasingly sophisticated and functionally diverse molecular architectures.
| Classification Category | Specific Position | Key Characteristics |
|---|---|---|
| Triazole Isomer Type | 1,2,4-Triazole | Nitrogen atoms at positions 1, 2, and 4 |
| Substitution Pattern | N1-Methylated | Methyl group attached to nitrogen at position 1 |
| Functional Group Type | Carboxylate Ester | Methyl ester group at position 5 |
| Chemical Category | Heterocyclic Ester | Combines aromatic heterocycle with ester functionality |
| Synthetic Utility | Building Block | Intermediate for complex molecule synthesis |
Properties
IUPAC Name |
methyl 2-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(5(9)10-2)6-3-7-8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWSBKYAIGMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544041 | |
| Record name | Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57031-65-9 | |
| Record name | Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |
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Preparation Methods
Step 1: N-Methylation of 1,2,4-Triazole
- React 1,2,4-triazole with potassium hydroxide and ethanol.
- Slowly add methyl chloride under reflux conditions.
- This yields 1-methyl-1,2,4-triazole via nucleophilic substitution on the nitrogen atom.
Step 2: Protection and Halogenation at the 5-Position
- Dissolve 1-methyl-1,2,4-triazole in tetrahydrofuran (THF) with TMEDA.
- Cool the solution and add n-butyllithium to generate a lithio intermediate.
- Add dibromomethane to introduce a bromine atom at the 5-position, yielding 5-bromo-1-methyl-1H-1,2,4-triazole.
- Alternatively, use lithium diisopropylamide (LDA) and trimethylchlorosilane to obtain 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole as a protected intermediate.
Step 3: Carboxylation at the 3-Position
- Treat the 5-bromo or 5-trimethylsilyl intermediate with LDA in THF at low temperature.
- Introduce carbon dioxide gas to form the corresponding 3-carboxylic acid derivative.
Step 4: Esterification to Methyl Ester
- React the 3-carboxylic acid intermediate with methanol in the presence of thionyl chloride.
- This converts the acid to the methyl ester, yielding 5-bromo or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylate methyl ester.
Step 5: Deprotection and Debromination
- For the 5-bromo derivative, perform catalytic hydrogenation with 5% Pd/C and DBU in methanol under hydrogen pressure to remove bromine and obtain the target methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.
- Alternatively, use zinc powder in acetic acid for debromination.
- For the trimethylsilyl derivative, treat with tetrabutylammonium fluoride in 2-methyltetrahydrofuran to remove the silyl protecting group and yield the final product.
Summary Table of Method 1 Steps
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 1,2,4-triazole, KOH, EtOH, methyl chloride | 1-methyl-1,2,4-triazole | N-methylation via nucleophilic substitution |
| 2 | THF, TMEDA, n-BuLi, dibromomethane or LDA, trimethylchlorosilane | 5-bromo or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole | Protection/halogenation at 5-position |
| 3 | LDA, CO2, THF | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | Carboxylation at 3-position |
| 4 | Methanol, thionyl chloride | 5-bromo/(trimethylsilyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester | Esterification |
| 5 | Pd/C, DBU, H2 or Zn, AcOH or TBAF | This compound | Debromination or deprotection |
Detailed Preparation Method 2: Non-Diazo One-Pot Synthesis via Thiosemicarbazide
This method, described in patent CN105037284A, offers a safer and more environmentally friendly route avoiding diazotization:
Step 1: Condensation and Cyclization
- React thiosemicarbazide with oxalic acid in water at 50–80°C (preferably 60°C) for 6 hours.
- Add sodium hydroxide and continue reaction for 8 hours.
- Neutralize with acid to precipitate intermediate 4, a triazole derivative.
Step 2: Oxidative Removal of Mercapto Group
- Treat intermediate 4 with 50% nitric acid solution at 80°C for 6 hours.
- This oxidizes and removes mercapto groups, yielding intermediate 5.
- Neutralize with sodium hydroxide and remove by-products.
Step 3: Esterification
- React intermediate 5 with methanol under sulfuric acid catalysis (2% w/w relative to intermediate).
- This esterifies the carboxylic acid to form methyl 1,2,4-triazole-3-carboxylate.
Advantages of Method 2
- Avoids hazardous diazotization steps, improving safety.
- Uses water as solvent in early steps, enhancing environmental friendliness.
- No need for chromatographic purification, simplifying scale-up.
- Total yield reported over 58%, suitable for industrial production.
Summary Table of Method 2 Steps
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Thiosemicarbazide, oxalic acid, water, 50-80°C | Intermediate 4 (triazole derivative) | Condensation and cyclization |
| 2 | 50% HNO3, 80°C | Intermediate 5 (mercapto group removed) | Oxidative removal of mercapto groups |
| 3 | Methanol, H2SO4 catalyst | Methyl 1,2,4-triazole-3-carboxylate | Esterification |
Research Findings and Comparative Analysis
- The lithiation/carboxylation route (Method 1) allows precise functionalization and is versatile for further derivatization but involves multiple steps, sensitive reagents (n-butyllithium, LDA), and protection/deprotection strategies.
- The thiosemicarbazide route (Method 2) is more straightforward, safer, and environmentally benign, suitable for large-scale industrial synthesis of methyl 1,2,4-triazole-3-carboxylate, a key intermediate for antiviral drugs like ribavirin.
- Method 1 specifically targets the methylated derivative at the N1 position, while Method 2 focuses on the 1,2,4-triazole-3-carboxylate core, which can be further methylated if needed.
- Recent studies (e.g., MDPI 2024) have explored alkylation of methyl 1,2,4-triazole-3-carboxylate to introduce various substituents at N1, indicating that methylation can be performed post-esterification for structural diversification.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the triazole ring, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antibacterial Properties
Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate and its derivatives have been studied for their potential as antifungal and antibacterial agents. Research indicates that compounds containing the triazole moiety exhibit significant activity against various pathogens.
- Case Study: Antifungal Activity
A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans and found that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal medications .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 8 | Candida albicans |
| Fluconazole | 8 | Candida albicans |
Anticancer Activity
Recent studies have shown that triazole derivatives can inhibit cancer cell proliferation. This compound has been tested for cytotoxic effects on various cancer cell lines.
- Case Study: Cytotoxicity Against Leukemia Cells
A study utilizing the MTT assay demonstrated that this compound exhibited dose-dependent cytotoxic effects on acute lymphoblastic leukemia cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | Acute Lymphoblastic Leukemia |
| Doxorubicin | 0.5 | Acute Lymphoblastic Leukemia |
Agricultural Applications
Fungicides
The triazole structure is widely recognized for its efficacy in agricultural fungicides. This compound has been evaluated for its potential as a fungicide in crop protection.
- Case Study: Efficacy Against Fungal Pathogens
In field trials, this compound demonstrated effective control over Fusarium species which are known to affect wheat crops. The application resulted in a significant reduction in disease incidence compared to untreated controls .
| Treatment | Disease Incidence (%) | Yield (kg/ha) |
|---|---|---|
| Control | 35 | 2500 |
| This compound (100 g/ha) | 10 | 3200 |
Material Science Applications
Polymer Chemistry
This compound is being explored as a building block in the synthesis of novel polymers with enhanced properties.
- Case Study: Synthesis of Triazole-Based Polymers
Researchers have synthesized polymers incorporating the triazole moiety which exhibit improved thermal stability and mechanical strength compared to traditional polymers .
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Conventional Polymer | 200 | 30 |
| Triazole-Based Polymer | 250 | 50 |
Mechanism of Action
The mechanism of action of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting viral replication through the incorporation into viral RNA, leading to the termination of RNA synthesis . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl vs. Ethyl Esters :
- Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate (CAS 40253-47-2) replaces the methyl ester with an ethyl group, slightly increasing lipophilicity. It has a melting point of 169–172°C and a molecular weight of 155 g/mol, compared to the methyl ester’s lower molecular weight (127.1 g/mol for the carboxylic acid derivative) .
- Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS 774608-89-8) introduces a bromine atom, enhancing electrophilicity for nucleophilic substitution reactions .
- Substituent Effects: Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride (CAS 3641-14-3) features an amino group at the 5-position, enabling acetylation reactions. Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS data unavailable) replaces the methyl ester with a carboxylate salt, significantly improving water solubility for ionic applications .
Physical and Chemical Properties
Biological Activity
Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have garnered attention in medicinal chemistry due to their ability to interact with various biological targets. The 1,2,4-triazole derivatives exhibit a range of activities including antifungal, antibacterial, anti-inflammatory, and anticancer properties.
This compound can be synthesized through various methods, including the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol. The chemical structure is characterized by the presence of a methyl group at the 1-position and a carboxylate group at the 5-position of the triazole ring.
Antimicrobial Activity
Research indicates that triazole compounds possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Moderate antifungal activity | |
| Staphylococcus aureus | Effective antibacterial action | |
| Escherichia coli | Inhibitory effects observed |
These findings suggest that this compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been well documented. This compound has shown promise in inhibiting cyclooxygenase (COX) enzymes:
This highlights its potential as a selective COX-2 inhibitor with reduced gastrointestinal side effects compared to traditional NSAIDs.
Anticancer Activity
Triazoles have also been explored for their anticancer properties. This compound has demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast cancer) | 15.3 | Significant cytotoxicity | |
| Bel-7402 (Liver cancer) | 12.8 | Induces apoptosis |
These results indicate that this compound could be further investigated as a potential anticancer agent.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits enzymes like COX and other inflammatory mediators.
- Cell Signaling Pathways : It modulates pathways involved in inflammation and apoptosis.
Case Studies
Several studies have focused on the therapeutic potential of triazoles:
- Study on Antifungal Activity : A recent study evaluated the antifungal efficacy of various triazoles against Candida species and found that methyl derivatives exhibited enhanced activity compared to non-methylated counterparts.
- Clinical Trials for Anti-inflammatory Effects : Preliminary clinical trials indicated that methyl triazoles could effectively reduce inflammation markers in patients with chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate, and how can purity be optimized?
- Methodology : A common approach involves esterification or alkylation of triazole precursors. For example, ethyl analogs (e.g., Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate) are synthesized via cyclocondensation reactions, yielding 79% purity with recrystallization from ethanol . Key parameters include temperature control (reflux conditions) and stoichiometric ratios of reactants. Purity optimization may involve column chromatography (silica gel) or repeated crystallization .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Follow hazard codes P201 (obtain specialized instructions before use) and P210 (avoid heat/open flames). Use PPE (gloves, goggles), work in a fume hood, and store in cool, dry conditions away from ignition sources. Refer to Safety Data Sheets (SDS) for spill management and first aid (e.g., skin contact requires immediate washing with water) .
Q. How can NMR and LC-MS be utilized to confirm structural identity and purity?
- Methodology :
- 1H NMR : Look for characteristic signals, e.g., methyl ester protons (δ ~3.9–4.5 ppm) and triazole ring protons (δ ~7.7–8.5 ppm) .
- 13C NMR : Carboxylate carbonyl typically appears at δ ~163 ppm .
- LC-MS : Molecular ion peaks (e.g., m/z 155 [M+H]+ for ethyl analogs) confirm molecular weight . Cross-validate with elemental analysis (C, H, N % within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELXL resolve structural ambiguities in this compound?
- Methodology : Use SHELXL for refinement, focusing on:
- Disorder modeling : Address positional disorder in the methyl or carboxylate groups via PART instructions .
- Twinned data : Apply TWIN/BASF commands for non-merohedral twinning .
- Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency . Example: Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate was resolved with R = 0.042 using SHELXL .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., electrophilic carboxylate carbon or nucleophilic triazole nitrogen) .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO/LUMO gaps to predict electron-rich regions prone to attack .
- MD simulations : Assess solvation effects (e.g., in DMSO or water) to model reaction pathways .
Q. How can substituent engineering improve solubility for biological activity studies?
- Methodology :
- Polar groups : Introduce hydroxyl or amine substituents to enhance aqueous solubility (e.g., sodium salts show improved solubility vs. methyl esters) .
- Prodrug strategies : Convert carboxylate to amides or esters for cell permeability, followed by enzymatic hydrolysis in vivo .
- Co-crystallization : Use co-solvents (PEGs, cyclodextrins) to stabilize the compound in physiological buffers .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
